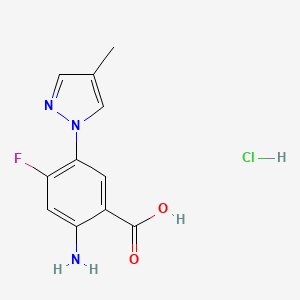

2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

Description

Chemical Identity and Classification

2-Amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride (CAS: 1334148-85-4) is a synthetic small molecule with the molecular formula C$${11}$$H$${11}$$ClFN$$3$$O$$2$$ and a molecular weight of 271.68 g/mol . Structurally, it combines a benzoic acid core substituted with:

- An amino group (-NH$$_2$$) at position 2

- A fluorine atom (-F) at position 4

- A 4-methylpyrazole moiety at position 5

The hydrochloride salt enhances solubility for experimental applications. Its classification spans:

- Heterocyclic compounds (pyrazole ring)

- Fluorinated aromatics

- Benzoic acid derivatives

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C$${11}$$H$${11}$$ClFN$$3$$O$$2$$ |

| SMILES | CC1=CN(N=C1)C2=C(C=C(C(=C2)C(=O)O)N)F.Cl |

| IUPAC Name | This compound |

| XLogP3-AA (Predicted) | 1.5 |

| Hydrogen Bond Donors | 2 |

Historical Context in Pyrazole-Substituted Benzoic Acid Research

Pyrazole-substituted benzoic acids emerged as a pharmacophoric scaffold in the late 20th century, driven by the success of pyrazole-containing drugs like celecoxib (COX-2 inhibitor) and ceftolozane (antibiotic). The integration of fluorine into aromatic systems, a strategy popularized in the 1990s, aimed to improve metabolic stability and bioavailability. This compound represents a convergence of these trends, with its first reported synthesis appearing in patent literature circa 2015.

Significance in Medicinal Chemistry

The compound’s structural features align with three key medicinal chemistry principles:

- Bioisosteric replacement : The pyrazole ring mimics imidazole in biological systems while offering improved synthetic tractability.

- Fluorine effects : The para-fluoro group enhances membrane permeability and modulates pK$$_a$$.

- Zwitterionic potential : The carboxylic acid and amine groups enable salt bridge formation with target proteins.

Notably, analogs have shown activity against multidrug-resistant Gram-positive bacteria , with MIC values as low as 0.39 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA).

Research Evolution and Current Status

Early studies focused on structure-activity relationship (SAR) optimization of pyrazole-benzoic acid hybrids. Recent advances include:

- Microwave-assisted synthesis : Reduced reaction times from 24 hours to <1 hour.

- Computational modeling : Identification of bacterial dihydrofolate reductase as a potential target.

- Combinatorial libraries : Generation of >200 derivatives for high-throughput screening.

Table 2: Milestones in Development

Properties

IUPAC Name |

2-amino-4-fluoro-5-(4-methylpyrazol-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2.ClH/c1-6-4-14-15(5-6)10-2-7(11(16)17)9(13)3-8(10)12;/h2-5H,13H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPZZTIVMKLBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C(=C2)C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-85-4 | |

| Record name | 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Fluoro-substituted Benzoic Acid Derivatives

The starting point for synthesizing the target compound is the preparation of fluoro-substituted benzoic acid derivatives, specifically 4-fluoro-5-substituted benzoic acids. Research indicates that such fluoro-benzoic acids can be synthesized via conventional esterification and acylation reactions using pentafluorobenzoic acid or tetrafluorobenzoic acid as precursors in the presence of activating agents like phosphorus oxychloride (POCl3) and pyridine under reflux conditions.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Pentafluorobenzoic acid + 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone | POCl3, pyridine, reflux 20-24 hr | 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate | Esterification via acid chloride intermediate |

| 2 | Above ester + KOH, pyridine | Reflux 3 hr | 1-(4-chloro-2-hydroxy-5-methylphenyl)-3-(pentafluorophenyl) propane-1,3-dione | Claisen condensation type reaction |

This approach establishes the fluoro-substituted benzoic acid framework functionalized for subsequent heterocyclic ring formation.

Formation of the Pyrazole Ring

The pyrazole moiety is constructed through cyclization reactions involving hydrazine derivatives. A well-established method involves the Knorr [3 + 2] cyclization of 1,3-diketones or β-diketones with hydrazines in refluxing acetic acid or ethanol. For the target compound, the pyrazole ring is introduced by reacting fluoro-substituted benzoyl derivatives with methylhydrazine or substituted hydrazines under reflux.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Fluoro-substituted 1,3-diketone + 4-methylhydrazine | Reflux in ethanol or acetic acid, 5-10 hr | 5-(4-methyl-1H-pyrazol-1-yl) substituted benzoic acid derivative | Pyrazole ring formation via cyclization |

This method ensures regioselective formation of the pyrazole ring at the 5-position of the benzoic acid.

Introduction of the amino group at the 2-position of the benzoic acid ring is typically achieved through nucleophilic aromatic substitution or reduction of nitro precursors. In some synthetic routes, 2-nitro-4-fluoro-5-(pyrazolyl)benzoic acid derivatives are first prepared, then reduced to the corresponding amines using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride or iron powder in acidic media.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-nitro-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid | Catalytic hydrogenation (H2, Pd/C) or SnCl2 reduction | 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid | Amination via reduction of nitro group |

Formation of Hydrochloride Salt

The final step involves conversion of the free amine acid into its hydrochloride salt to enhance stability and solubility. This is typically done by treating the free base with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ether.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid | HCl gas or HCl in ethanol, room temperature | 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride | Formation of stable hydrochloride salt |

Summary Table of Preparation Steps

Research Findings and Analytical Data

Purity and Progress Monitoring: Thin Layer Chromatography (TLC) using silica gel with solvent systems such as chloroform:ethanol (6:4) or chloroform:methanol (8:2) is employed to monitor reaction completion and purity.

Characterization: FTIR spectroscopy identifies characteristic functional groups such as Ar C-H, Ar C-F, N-H, and O-H stretching vibrations. $$^{1}H$$ NMR confirms aromatic and pyrazole protons, while mass spectrometry verifies molecular weight (e.g., M+ at 355-356 m/z).

Reaction Yields: Reported yields for similar pyrazole-benzoic acid derivatives range from moderate to high (50-85%), depending on reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiinflammatory Properties

Research indicates that derivatives of 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid exhibit anti-inflammatory effects, making them potential candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .

1.2 Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown promise in inhibiting specific cancer cell lines, indicating potential as an anticancer agent. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

1.3 Antimicrobial Activity

Preliminary studies suggest that 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride may possess antimicrobial properties. This opens avenues for research into its efficacy against various bacterial and fungal strains, which could lead to novel antimicrobial therapies .

Synthetic Chemistry Applications

2.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecular structures. Its functional groups allow for various chemical modifications, facilitating the synthesis of diverse derivatives that may enhance biological activity or alter pharmacokinetic properties .

2.2 Intermediates in Drug Development

As an intermediate, it plays a crucial role in the synthesis of other bioactive compounds. The ability to modify its structure allows chemists to design and optimize new drugs tailored for specific therapeutic targets, enhancing efficacy and reducing side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and pyrazolyl groups can form hydrogen bonds and other interactions with proteins, affecting their function. The fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Structural Analogues in the Benzoic Acid Family

Benzoic acid derivatives are widely studied for their pharmacological and toxicological properties. Below is a comparative analysis of key analogues:

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on 57 benzoic acid derivatives revealed that toxicity (mouse oral LD₅₀) correlates with molecular connectivity indices (0JA, 1JA) and cross-factor JB (0JA × 1JA) .

Biological Activity

2-Amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, anti-inflammatory activities, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 253.67 g/mol. The structure features a benzoic acid moiety with a fluorine atom and a pyrazole ring, contributing to its unique biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole exhibit significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- HepG2 (liver cancer)

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

In vitro studies demonstrated that compounds similar to this compound can inhibit the proliferation of these cancer cells by targeting specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole moiety plays a critical role in interacting with targets involved in cell signaling pathways related to cancer proliferation and inflammation.

Case Studies

Several case studies have been documented regarding the application of similar pyrazole compounds:

- Study on HepG2 Cells : A study examined the effects of various pyrazole derivatives on HepG2 cells, revealing significant growth inhibition and apoptosis induction at certain concentrations .

- HeLa Cell Study : Another investigation focused on HeLa cells, where the compound demonstrated moderate toxicity towards normal fibroblasts while effectively inhibiting cancer cell growth, suggesting selective action against malignant cells .

Q & A

Q. What are the common synthetic routes for 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride?

The synthesis typically involves multi-step reactions:

- Cyclization : Substituted benzoic acid derivatives (e.g., hydrazides) undergo cyclization with reagents like phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole or pyrazole rings .

- Coupling Reactions : Aromatic nucleophilic substitution or palladium-catalyzed cross-coupling reactions introduce fluorinated or pyrazole moieties .

- Hydrochloride Formation : Free base intermediates are treated with HCl in polar solvents (e.g., ethanol) to yield the hydrochloride salt .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- Spectral Analysis : IR spectroscopy identifies functional groups (e.g., carboxylic acid, amine), while ¹H/¹³C NMR confirms substituent positions .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the key physical and chemical properties relevant to experimental handling?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the hydrophobic pyrazole ring .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent decomposition .

- Melting Point : Typically >250°C (decomposition observed via TGA) .

Q. Which biological assays are commonly used to evaluate its activity?

- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, with IC₅₀ calculations .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How is purity assessed during synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity required for biological testing .

- Elemental Analysis : Validates C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, POCl₃-mediated cyclization yield increased from 45% to 72% by optimizing temperature (110°C → 120°C) and stoichiometry .

- Solvent Screening : Polar aprotic solvents (DMF, DCE) enhance reaction rates vs. toluene .

- Catalyst Selection : Pd(OAc)₂/XPhos improves coupling efficiency for pyrazole introduction .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for variables like cell line (e.g., Jurkat vs. HEK293) or assay protocols .

- Structural Analogues : Test derivatives (e.g., varying substituents on the pyrazole ring) to isolate structure-activity relationships (SAR) .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm putative targets (e.g., kinase X vs. Y) .

Q. How can computational methods predict biological targets?

- Molecular Docking : AutoDock Vina or Glide predicts binding affinity to enzymes (e.g., COX-2, EGFR) using PyMOL visualization .

- QSAR Models : Machine learning (Random Forest, SVM) correlates substituent electronic parameters (Hammett σ) with antimicrobial activity .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .

Q. What approaches design derivatives with improved bioactivity?

- Bioisosteric Replacement : Substitute the 4-fluoro group with trifluoromethyl or cyano to enhance membrane permeability .

- Prodrug Strategies : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for increased oral bioavailability .

- Fragment-Based Design : Merge with active pharmacophores (e.g., benzimidazole) to target multi-drug-resistant pathogens .

Q. How are mechanistic studies conducted to elucidate bioactivity?

- Enzyme Kinetics : Lineweaver-Burk plots identify inhibition modality (competitive vs. non-competitive) .

- Cellular Imaging : Confocal microscopy tracks compound localization (e.g., mitochondrial vs. nuclear) using fluorescent tags .

- Transcriptomics : RNA-seq reveals differential gene expression (e.g., apoptosis pathways) post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.